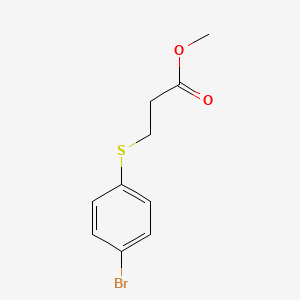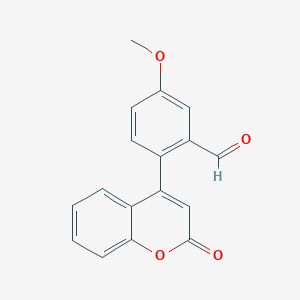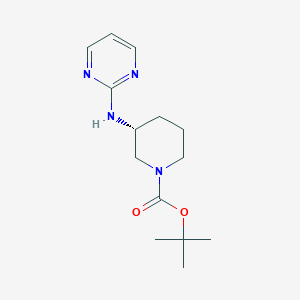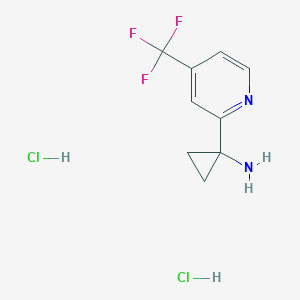![molecular formula C16H29NOSi B11847692 4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline CAS No. 582322-76-7](/img/structure/B11847692.png)
4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring. This particular compound features a methyl group at the 4-position and a tri(propan-2-yl)silyl group at the 3-position, making it a unique derivative of aniline.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline can be achieved through several methods. One common approach involves the reaction of 4-methyl-3-nitroaniline with tri(propan-2-yl)silyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The starting materials are often sourced from bulk suppliers, and the reaction conditions are optimized for scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline involves its interaction with specific molecular targets. The tri(propan-2-yl)silyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}phenol
- 4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}benzoic acid
- 4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}benzaldehyde
Uniqueness
4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline is unique due to the presence of both a methyl group and a tri(propan-2-yl)silyl group on the aniline ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
582322-76-7 |
|---|---|
Molekularformel |
C16H29NOSi |
Molekulargewicht |
279.49 g/mol |
IUPAC-Name |
4-methyl-3-tri(propan-2-yl)silyloxyaniline |
InChI |
InChI=1S/C16H29NOSi/c1-11(2)19(12(3)4,13(5)6)18-16-10-15(17)9-8-14(16)7/h8-13H,17H2,1-7H3 |
InChI-Schlüssel |
NVMDDPQMJZLORL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N)O[Si](C(C)C)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



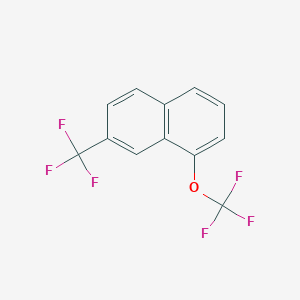
![1'-[(Trimethylsilyl)ethynyl][1,1'-bi(cyclohexane)]-1-ol](/img/structure/B11847614.png)


![2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid](/img/structure/B11847636.png)

![tert-Butyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B11847652.png)

